3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol
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Overview
Description
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H9BrO It is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a phenyl ring, along with a propynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol typically involves the bromination of 2-methylphenylacetylene followed by a hydroxylation step. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(4-Methylphenyl)prop-2-yn-1-ol.
Substitution: Formation of 3-(4-Amino-2-methylphenyl)prop-2-yn-1-ol or 3-(4-Mercapto-2-methylphenyl)prop-2-yn-1-ol.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with biological macromolecules, leading to modifications that can alter their function. This property makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-methylphenyl)prop-2-yn-1-ol
- 3-(4-Bromo-2-ethylphenyl)prop-2-yn-1-ol
- 3-(4-Bromo-2-methylphenyl)prop-2-yn-1-one
Uniqueness
3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.
Properties
CAS No. |
902137-98-8 |
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Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H9BrO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,6H2,1H3 |
InChI Key |
WXIANMVWUXRAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C#CCO |
Origin of Product |
United States |
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